molecular formula C11H12O5 B1581115 Dimethyl 4-methoxyisophthalate CAS No. 22955-73-3

Dimethyl 4-methoxyisophthalate

Cat. No. B1581115
CAS RN: 22955-73-3
M. Wt: 224.21 g/mol
InChI Key: VYLTWLWJTAJDSS-UHFFFAOYSA-N
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Description

Dimethyl 4-methoxyisophthalate is a chemical compound with the molecular formula C11H12O5 . It has an average mass of 224.210 Da and a monoisotopic mass of 224.068466 Da .


Molecular Structure Analysis

The molecular structure of Dimethyl 4-methoxyisophthalate consists of 11 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . The InChI key is VYLTWLWJTAJDSS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Dimethyl 4-methoxyisophthalate has a density of 1.2±0.1 g/cm3, a boiling point of 331.6±22.0 °C at 760 mmHg, and a flash point of 146.0±22.4 °C . It has a molar refractivity of 56.5±0.3 cm3, a polar surface area of 62 Å2, and a molar volume of 189.2±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Process : Dimethyl 4-methoxyisophthalate has been synthesized through various processes. One such method includes the esterification with methanol and reaction with methyl 2-chloropropionate, yielding a 60% yield. The optical activity of the compound indicates an SN1 reaction mechanism (W. Pen, 2014).

  • Applications in Synthesizing Other Compounds : It is also used in the synthesis of complex organic compounds like latifine dimethyl ether and other phthalide derivatives, which have various applications (V. Gore & N. S. Narasimhan, 1988).

  • Reactions with Other Chemicals : Dimethyl 4-methoxyisophthalate undergoes chemical reactions with other compounds, resulting in the formation of different chemical structures. These reactions have been studied for understanding the chemical behavior of the compound under various conditions (Y. Otsuji, H. Yabune, & E. Imoto, 1969).

Pharmaceutical Intermediates and Catalysis

  • Intermediate in Pharmaceutical Synthesis : It serves as an important intermediate in the production of pharmaceuticals such as naproxen, a widely used anti-inflammatory drug. The catalytic methylation of certain compounds using dimethyl carbonate, as a greener alternative, has been explored using dimethyl 4-methoxyisophthalate (G. Yadav & Jeetendra Y. Salunke, 2013).

Environmental Applications

  • Environmental Remediation : Research on the degradation of dimethyl phthalate in water by photoassisted Fenton reaction, a method relevant for removing contaminants from water, involves the use of compounds like dimethyl 4-methoxyisophthalate (J. Pignatello & Yunfu. Sun, 1995).

Safety And Hazards

Dimethyl 4-methoxyisophthalate is classified as a warning hazard. It’s recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and ensure adequate ventilation . It’s also advised to wear personal protective equipment and face protection .

properties

IUPAC Name

dimethyl 4-methoxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-5-4-7(10(12)15-2)6-8(9)11(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLTWLWJTAJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177501
Record name Dimethyl 4-methoxyisophthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-methoxyisophthalate

CAS RN

22955-73-3
Record name 1,3-Dimethyl 4-methoxy-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22955-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4-methoxyisophthalate
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Record name Dimethyl 4-methoxyisophthalate
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Record name Dimethyl 4-methoxyisophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JMZ Gladych, EP Taylor - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… of these compounds, which consisted of treating dimethyl 4-methoxyisophthalate with an excess of a … During the preparation of dimethyl 4-methoxyisophthalate, the desired product was …
Number of citations: 1 pubs.rsc.org
J IdrisáJones - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… An alternative route to 4 : 5-dihydroxyisophthalic acid was studied, starting with dimethyl 4-methoxyisophthalate. This was readily nitrated to give the 5-nitro-derivative. Reduction to the 5…
Number of citations: 1 pubs.rsc.org
B Worley, NJ Sisco, R Powers - Journal of biomolecular NMR, 2015 - Springer
… An example spectral remodeling result of tolazamide, dimethyl 4-methoxyisophthalate, 1,7-… indicates that several peaks from dimethyl 4-methoxyisophthalate have broadened into the …
Number of citations: 3 link.springer.com
S KOBAYASHI, M AZEKAWA… - Chemical and …, 1969 - jstage.jst.go.jp
… The quantity of the compound (IX) was insufficient for elemental analysis, but its structure was suggested to be dimethyl 4-methoxyisophthalate by a mixed melting point determination …
Number of citations: 2 www.jstage.jst.go.jp
AW Johnson, RM SMITH - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
… to give dimethyl 4-methoxyisophthalate (8.3 mg) identical with authentic material, mp 97.5~98.5 C21), (mp, ir, uv, and nmr spectroscopy and mass spectrum). Thereaction also yielded …
Number of citations: 4 www.jstage.jst.go.jp
KVJ Rao, LR Row - The Journal of Organic Chemistry, 1960 - ACS Publications
… The dimethyl ester (diazomethane) crystallized from ethanol in the form of prismatic needles, mp 93-95 not altered by dimethyl 4-methoxyisophthalate. …
Number of citations: 14 pubs.acs.org
M Debono, RM MOLLOY, M BARNHART… - The Journal of …, 1980 - jstage.jst.go.jp
… Oxidative degradation of A35512B resulted in the isolation of a chlorodiphenylether (5), dimethyl 4-methoxyisophthalate (7) and methyl 3,5-bis-(4-methoxycarbonylphenoxy)-4-…
Number of citations: 31 www.jstage.jst.go.jp
JP Ferris - The Journal of Organic Chemistry, 1963 - ACS Publications
Chemical proof for the presence of a lactone in decodine (I) and verticillatine (II) is presented. Lithium alumi-num hydride reduces the lactonering to the corresponding diols. Sodium …
Number of citations: 28 pubs.acs.org
KA Smith, DH Williams, GA Smith - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… It was identified as dimethyl 4-methoxyisophthalate (6) from its mp and by direct comparison … This was methylated with diazomethane to give dimethyl 4-methoxyisophthalate (0.12 g), …
Number of citations: 25 pubs.rsc.org
DS Bhakuni, AN Singh, S Jain - Tetrahedron, 1981 - Elsevier
… Methylation of the acids with diazomethane afforded dimethyl 4methoxyisophthalate (16) and 12. Compound 12 had essentially one half the radioactivity of the parent base …
Number of citations: 13 www.sciencedirect.com

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